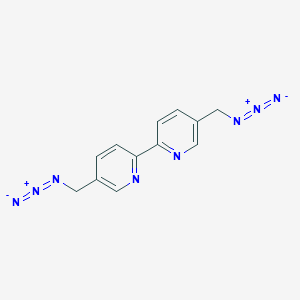
2,2'-Bipyridine, 5,5'-bis(azidomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bipyridine, 5,5’-bis(azidomethyl)- is a chemical compound with the molecular formula C12H10N8 and a molecular weight of 266.27 g/mol . It is a derivative of bipyridine, a well-known ligand in coordination chemistry, and features two azidomethyl groups attached to the 5,5’ positions of the bipyridine core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 5,5’-bis(azidomethyl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bipyridine.
Functionalization: The 5,5’ positions of the bipyridine are functionalized with azidomethyl groups.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 5,5’-bis(azidomethyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials and optimizing reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bipyridine, 5,5’-bis(azidomethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl groups can participate in nucleophilic substitution reactions.
Coordination Reactions: As a bipyridine derivative, it can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for introducing azide groups.
Coordination Chemistry: Transition metal salts such as cobalt(II) and nickel(II) salts are used to form coordination complexes.
Major Products
Wissenschaftliche Forschungsanwendungen
2,2’-Bipyridine, 5,5’-bis(azidomethyl)- has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The coordination complexes formed with this compound can be used in the development of new materials with unique properties.
Biological Studies:
Wirkmechanismus
The mechanism of action of 2,2’-Bipyridine, 5,5’-bis(azidomethyl)- primarily involves its ability to act as a ligand in coordination chemistry. The bipyridine core can coordinate with metal ions, forming stable complexes. The azidomethyl groups can participate in further chemical modifications, allowing for the creation of functionalized coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: The parent compound without azidomethyl groups.
4,4’-Bipyridine: A structural isomer with nitrogen atoms at different positions.
2,2’-Bipyridine, 4,4’-bis(azidomethyl)-: Another derivative with azidomethyl groups at different positions.
Uniqueness
2,2’-Bipyridine, 5,5’-bis(azidomethyl)- is unique due to the specific positioning of the azidomethyl groups, which can influence its coordination behavior and reactivity. This makes it a valuable compound for creating specialized coordination complexes with distinct properties .
Eigenschaften
CAS-Nummer |
631898-94-7 |
|---|---|
Molekularformel |
C12H10N8 |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
5-(azidomethyl)-2-[5-(azidomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H10N8/c13-19-17-7-9-1-3-11(15-5-9)12-4-2-10(6-16-12)8-18-20-14/h1-6H,7-8H2 |
InChI-Schlüssel |
VLGOUEZNQJJJIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CN=[N+]=[N-])C2=NC=C(C=C2)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
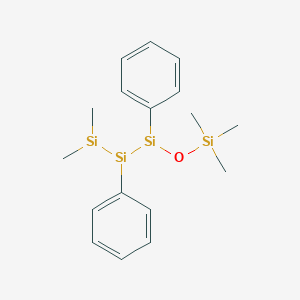

![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)

![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
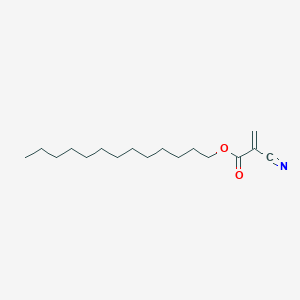
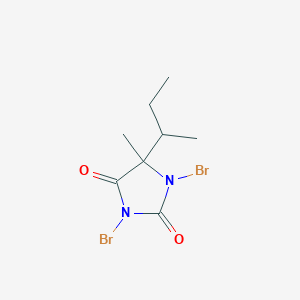
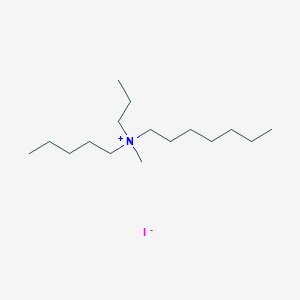
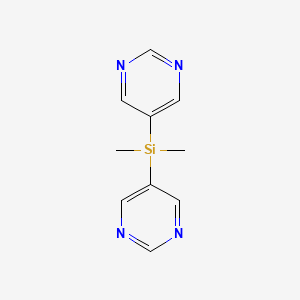
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
